molecular formula C18H18F2N6 B6441702 5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640943-39-9

5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6441702
CAS No.: 2640943-39-9
M. Wt: 356.4 g/mol
InChI Key: HNCJDAIUKNWPGY-UHFFFAOYSA-N
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Description

5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core linked to a piperazine moiety, which is further substituted with a pyrimidine ring bearing cyclopropyl and difluoromethyl groups. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural motifs align with compounds studied for anticancer, antimicrobial, and enzyme-inhibitory applications .

Properties

IUPAC Name

5-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6/c19-17(20)15-9-16(24-18(23-15)12-1-2-12)26-7-5-25(6-8-26)14-4-3-13(10-21)22-11-14/h3-4,9,11-12,17H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCJDAIUKNWPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of cyclopropyl , difluoromethyl , and nitrile groups. Below is a comparative analysis with structurally related molecules:

Pyrimidine Substituent Variations

2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () Key Difference: Trifluoromethyl (CF₃) replaces difluoromethyl (CHF₂). The pyridine-3-carbonitrile position may alter target selectivity compared to the pyridine-2-carbonitrile in the target compound .

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile ()

  • Key Difference : Methyl replaces cyclopropyl on pyrimidine.
  • Impact : Methyl is smaller and less sterically demanding than cyclopropyl, which might improve binding to flat receptor pockets. However, cyclopropyl’s rigidity could confer better conformational stability .

Piperazine-Linked Pyridine Derivatives

5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile () Key Difference: Dimethyl and methylsulfanyl (SMe) replace cyclopropyl and CHF₂. Dimethyl groups may enhance hydrophobicity but reduce solubility .

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile ()

  • Key Difference : Ethyl and SMe substituents.
  • Impact : Ethyl’s bulkiness might hinder binding to compact active sites, while SMe could improve interaction with sulfur-binding enzymes .

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituents Pyridine Position Molecular Weight (g/mol) Key Features Reference
Target Compound 2-cyclopropyl, 6-(difluoromethyl) 2-carbonitrile 374.4* Balanced lipophilicity, potential metabolic stability -
2-cyclopropyl, 6-CF₃ 3-carbonitrile 374.4 High lipophilicity, lower metabolic stability
2-methyl, 6-CHF₂ 4-carbonitrile ~340 (estimated) Improved solubility, reduced steric hindrance
5,6-dimethyl, 2-SMe 2-carbonitrile 340.4 High hydrophobicity, electron-rich SMe group

*Calculated based on molecular formula C₁₈H₁₇F₂N₇.

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